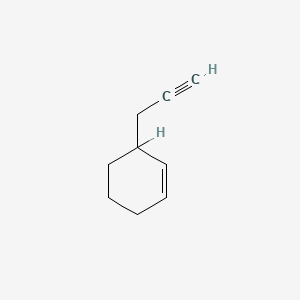
3-Prop-2-ynylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-ynylcyclohexene is an organic compound with the molecular formula C9H12. It is characterized by a cyclohexene ring substituted with a prop-2-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynylcyclohexene typically involves the alkylation of cyclohexene with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-ynylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexenes.
Scientific Research Applications
3-Prop-2-ynylcyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Prop-2-ynylcyclohexene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures. The compound’s interactions with enzymes and other biological molecules are also of interest, particularly in the context of drug development .
Comparison with Similar Compounds
Similar Compounds
3-Prop-2-ynyl-1-cyclohexene: Similar structure but with different substitution patterns.
Cyclohexene: Lacks the prop-2-ynyl group, resulting in different reactivity.
Propargyl bromide: Contains the prop-2-ynyl group but lacks the cyclohexene ring.
Uniqueness
3-Prop-2-ynylcyclohexene is unique due to the presence of both a cyclohexene ring and a prop-2-ynyl group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .
Properties
CAS No. |
55956-43-9 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3-prop-2-ynylcyclohexene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,4,7,9H,3,5-6,8H2 |
InChI Key |
LEJMBUKQDRWAMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















